

Application Notes and Protocols for In-Solution Protein Digestion with Recombinant Trypsin

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the in-solution digestion of proteins using **recombinant trypsin**, a critical sample preparation step for mass spectrometry-based proteomics analysis.

Introduction

In-solution digestion is a fundamental technique in proteomics for breaking down complex protein mixtures into smaller peptides, which are more amenable to analysis by mass spectrometry (MS). Trypsin is the most commonly used protease for this purpose due to its high specificity, cleaving C-terminal to lysine and arginine residues. The use of **recombinant trypsin** is advantageous as it minimizes chymotryptic activity and reduces autolytic fragments, leading to cleaner and more reliable MS data. This protocol outlines the necessary steps for protein denaturation, reduction, alkylation, and subsequent enzymatic digestion.

Experimental Workflow

The overall workflow for in-solution protein digestion consists of several key stages, from initial sample preparation to the final peptide cleanup before MS analysis.





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Caption: A schematic of the in-solution protein digestion workflow.

Quantitative Parameters for In-Solution Digestion

The efficiency of protein digestion can be influenced by several factors. The following table summarizes key quantitative parameters derived from established protocols.



Parameter	Recommended Range/Value	Notes
Protein Concentration	0.1 - 1.0 mg/mL	Optimal concentration can vary based on sample complexity. [1]
Denaturant (Urea)	2 - 8 M	High concentrations of urea must be diluted before adding trypsin.[2][3][4]
Reducing Agent (DTT)	5 - 10 mM	Dithiothreitol (DTT) is commonly used to reduce disulfide bonds.[5][6][7]
Alkylating Agent (IAA)	15 - 50 mM	Iodoacetamide (IAA) is used to irreversibly alkylate cysteine residues.[2][5][7]
Trypsin:Protein Ratio (w/w)	1:20 to 1:100	The optimal ratio depends on the protein sample and desired digestion time.[6][7][8]
Digestion Time	3 hours to overnight	Shorter digestion times (e.g., 30 minutes) can be achieved with immobilized trypsin.[1][6]
Digestion Temperature	37°C or Room Temperature	37°C is the optimal temperature for trypsin activity. [2][6]
рН	7.5 - 8.5	Maintained using buffers like ammonium bicarbonate or Tris-HCI.[6][7][10]

Detailed Experimental Protocol

This protocol is designed for the in-solution digestion of a protein sample with a starting concentration of approximately 1 μ g/ μ l.[6] All reagents should be of high purity (e.g., MS-grade)



and solutions prepared fresh.

Materials and Reagents

- Recombinant Trypsin (MS Grade)
- Ammonium Bicarbonate (NH4HCO3)
- Urea
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Formic Acid (FA)
- Acetonitrile (ACN)
- Ultrapure Water
- Sample cleanup devices (e.g., C18 spin columns or ZipTips)

Solution Preparation

- Digestion Buffer (50 mM Ammonium Bicarbonate, pH ~8.0): Dissolve ammonium bicarbonate in ultrapure water to a final concentration of 50 mM.
- Denaturation Buffer (8 M Urea in Digestion Buffer): Dissolve urea in the 50 mM ammonium bicarbonate solution to a final concentration of 8 M. Prepare this solution fresh.
- Reducing Agent (100 mM DTT): Dissolve DTT in ultrapure water to a final concentration of 100 mM. Prepare fresh and discard any unused solution.
- Alkylation Reagent (200 mM IAA): Dissolve iodoacetamide in ultrapure water to a final concentration of 200 mM. Prepare this solution fresh and protect it from light by wrapping the tube in aluminum foil.[1][2]
- Trypsin Stock Solution (0.1 μg/μL): Reconstitute lyophilized recombinant trypsin in 50 mM acetic acid or the buffer provided by the manufacturer to a stock concentration of 1 μg/μL.



[11] Immediately before use, dilute the stock solution to 0.1 μ g/ μ L with the digestion buffer.

Digestion Procedure

- Protein Denaturation and Reduction:
 - In a microcentrifuge tube, combine your protein sample with the denaturation buffer.
 - Add the 100 mM DTT solution to a final concentration of 10 mM.
 - Incubate the mixture at 37°C for 1 hour with gentle shaking.[2][6]
- Alkylation:
 - Cool the sample to room temperature.
 - Add the 200 mM IAA solution to a final concentration of 20 mM.
 - Incubate the reaction in the dark at room temperature for 30-45 minutes.[6][12]
- Quenching of Excess Iodoacetamide (Optional but Recommended):
 - Add a small amount of DTT to quench the unreacted iodoacetamide.[2] Incubate for 15 minutes at room temperature.
- · Dilution of Denaturant:
 - Dilute the sample with at least 4 volumes of 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M, as higher concentrations can inhibit trypsin activity.[3][13]
- Trypsin Digestion:
 - Add the diluted recombinant trypsin solution to the protein sample. A common enzymeto-substrate ratio is 1:50 (w/w).[6][7]
 - Incubate the digestion mixture at 37°C for 3 hours to overnight with gentle shaking.
- Stopping the Digestion:



- To halt the enzymatic reaction, acidify the sample by adding formic acid to a final concentration of 0.5-1%, which will bring the pH to below 4.[7][10]
- Sample Cleanup:
 - Before MS analysis, it is crucial to remove salts, detergents, and other contaminants. This
 can be achieved using C18-based solid-phase extraction (SPE) methods like ZipTips or
 spin columns.[7] Alternatively, acetone precipitation can be used.[2][14]

Concluding Remarks

This protocol provides a robust and reliable method for the in-solution digestion of proteins using **recombinant trypsin**. For optimal results, it is recommended to optimize parameters such as the trypsin-to-protein ratio and digestion time for your specific sample. Adherence to best practices for avoiding contamination, such as working in a clean environment and using dedicated reagents and equipment, is critical for high-quality proteomics data.[6]

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